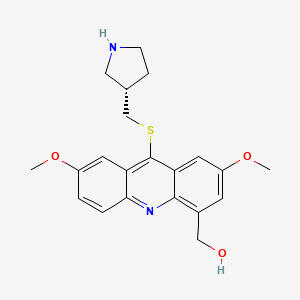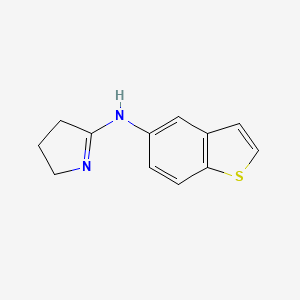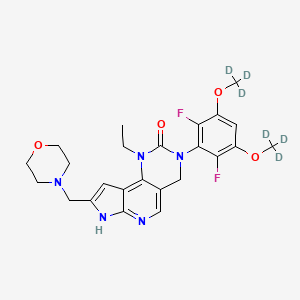
(R)-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fluorophenyl group, a sulfonamide group, and a tetrahydroindole moiety, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid typically involves multiple steps, including the formation of the tetrahydroindole core, the introduction of the fluorophenyl group, and the attachment of the sulfonamide group. Common synthetic routes may include:
Formation of Tetrahydroindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Group: This step often involves electrophilic aromatic substitution or cross-coupling reactions.
Attachment of Sulfonamide Group: This can be done using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of fluorophenyl and sulfonamide groups on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicinal chemistry, ®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups makes it a versatile building block for advanced materials.
Wirkmechanismus
The mechanism of action of ®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-(5-((4-Chlorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid
- ®-3-(5-((4-Methylphenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid
- ®-3-(5-((4-Nitrophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid
Uniqueness
®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it different from similar compounds with other substituents, such as chlorine, methyl, or nitro groups. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.
Eigenschaften
Molekularformel |
C17H19FN2O4S |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
3-[(5R)-5-[(4-fluorophenyl)sulfonylamino]-4,5,6,7-tetrahydroindol-1-yl]propanoic acid |
InChI |
InChI=1S/C17H19FN2O4S/c18-13-1-4-15(5-2-13)25(23,24)19-14-3-6-16-12(11-14)7-9-20(16)10-8-17(21)22/h1-2,4-5,7,9,14,19H,3,6,8,10-11H2,(H,21,22)/t14-/m1/s1 |
InChI-Schlüssel |
ISNYWGRVYWSSCF-CQSZACIVSA-N |
Isomerische SMILES |
C1CC2=C(C[C@@H]1NS(=O)(=O)C3=CC=C(C=C3)F)C=CN2CCC(=O)O |
Kanonische SMILES |
C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C=CN2CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)
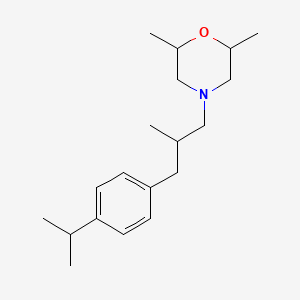
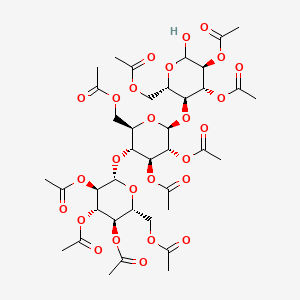
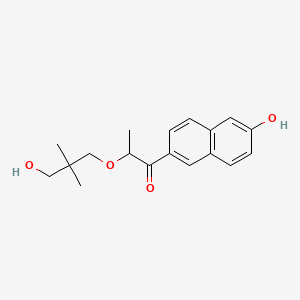
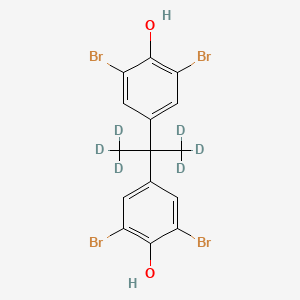
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)


